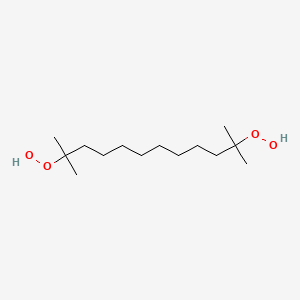

2,11-Dimethyldodecane-2,11-diperoxol

Description

2,11-Dimethyldodecane-2,11-diperoxol is a dialkyl diperoxol compound characterized by two peroxide (-O-O-) functional groups located at the 2nd and 11th positions of a dodecane backbone, with methyl substituents at these positions. This structure imparts unique reactivity due to the inherent instability of peroxide bonds, which are highly sensitive to heat, light, and mechanical stress.

Properties

CAS No. |

61192-40-3 |

|---|---|

Molecular Formula |

C14H30O4 |

Molecular Weight |

262.39 g/mol |

IUPAC Name |

2,11-dihydroperoxy-2,11-dimethyldodecane |

InChI |

InChI=1S/C14H30O4/c1-13(2,17-15)11-9-7-5-6-8-10-12-14(3,4)18-16/h15-16H,5-12H2,1-4H3 |

InChI Key |

ZXFHHJSMDPFOAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCCCCCC(C)(C)OO)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,11-Dimethyldodecane-2,11-diperoxol typically involves the oxidation of 2,11-dimethyldodecane. One common method is the use of hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include:

Temperature: 0-25°C

Solvent: Acetic acid or other suitable organic solvents

Catalyst: Sulfuric acid or other strong acids

Industrial Production Methods

Industrial production of 2,11-Dimethyldodecane-2,11-diperoxol may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced oxidation processes and catalysts can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,11-Dimethyldodecane-2,11-diperoxol undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert the peroxide groups to hydroxyl groups.

Substitution: Halogenation or other substitution reactions can occur at the methyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens (chlorine, bromine), Lewis acids

Major Products

Oxidation: 2,11-Dimethyldodecanedioic acid

Reduction: 2,11-Dimethyldodecane-2,11-diol

Substitution: Halogenated derivatives

Scientific Research Applications

2,11-Dimethyldodecane-2,11-diperoxol has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its use in drug delivery systems due to its ability to generate reactive oxygen species.

Industry: Utilized in the manufacturing of polymers and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2,11-Dimethyldodecane-2,11-diperoxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bonds. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The pathways involved include:

Oxidative Stress Pathway: Induction of oxidative damage to cellular components.

Signal Transduction Pathways: Modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on key parameters such as thermal stability, reactivity, and decomposition pathways.

Comparison with Dodecane-1,12-diol

Structural Basis : Dodecane-1,12-diol replaces the peroxide groups with hydroxyl (-OH) groups, resulting in significantly greater stability.

Key Insight : The peroxide groups in 2,11-Dimethyldodecane-2,11-diperoxol render it far more reactive and thermally labile than its diol counterpart.

Comparison with Di-tert-butyl Peroxide (DTBP)

DTBP, a widely studied dialkyl peroxide, shares the peroxide functional group but lacks the extended carbon chain and methyl substituents.

| Parameter | 2,11-Dimethyldodecane-2,11-diperoxol | DTBP |

|---|---|---|

| Decomposition Temp. | Estimated 80–100°C (extrapolated) | 80°C (well-documented) |

| Radical Yield | Likely moderate due to steric hindrance | High (efficient initiator) |

| Storage Requirements | Requires refrigeration, inert atmosphere | Stable at room temp. briefly |

Comparison with Cumene Hydroperoxide

Cumene hydroperoxide, a hydroperoxide, differs in having one peroxide group and a phenyl substituent.

| Parameter | 2,11-Dimethyldodecane-2,11-diperoxol | Cumene Hydroperoxide |

|---|---|---|

| Oxidizing Strength | Moderate (two peroxide groups) | High (used in epoxidation) |

| Sensitivity | Extremely sensitive to shock/heat | Moderate (requires catalysts) |

| Toxicity | Limited data; suspected irritant | Confirmed hepatotoxin |

Key Insight : The dual peroxide groups in 2,11-Dimethyldodecane-2,11-diperoxol may enhance oxidative capacity but also amplify handling risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.